

Genotoxicity assessment of rebaudioside A powder

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An In-depth Technical Guide: Genotoxicity Assessment of Rebaudioside A Powder

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the genotoxicity assessment of rebaudioside A (Reb A), a high-purity steviol glycoside used as a natural, non-nutritive sweetener. The safety of Reb A, particularly its potential to interact with genetic material, has been thoroughly investigated through a standard battery of in vitro and in vivo assays. This document details the experimental protocols for these key studies, presents the quantitative data in a structured format, and visualizes the workflows and metabolic pathways involved.

Introduction and Regulatory Standing

Rebaudioside A is a diterpene glycoside extracted from the leaves of the Stevia rebaudiana plant.[1] As a food additive with potential for widespread consumption, its safety evaluation is critical. Genotoxicity studies are a cornerstone of this evaluation, designed to detect any potential for the substance to cause DNA or chromosomal damage, which could lead to cancer or heritable defects.

Major international regulatory bodies, including the Joint FAO/WHO Expert Committee on Food Additives (JECFA) and the European Food Safety Authority (EFSA), have reviewed the extensive toxicological data for steviol glycosides, including rebaudioside A.[2][3][4][5] These authorities have concluded that steviol glycosides are not genotoxic.[5][6] An Acceptable Daily

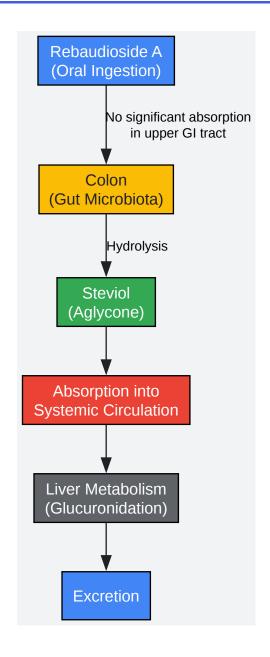


Intake (ADI) of 0–4 mg/kg body weight per day, expressed as steviol equivalents, has been established.[2][3][4][5]

Metabolic Pathway of Rebaudioside A

Understanding the metabolism of rebaudioside A is fundamental to its genotoxicity assessment. When consumed orally, rebaudioside A is not absorbed intact through the upper gastrointestinal tract. Instead, it passes to the colon, where gut microflora hydrolyze it completely to its aglycone, steviol. Steviol is then absorbed, metabolized in the liver (primarily through glucuronidation), and subsequently excreted.[7][8] Therefore, the genotoxic potential of both the parent compound, rebaudioside A, and its primary metabolite, steviol, are relevant to the safety assessment.





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Caption: Metabolic fate of Rebaudioside A following oral ingestion.

In Vitro Genotoxicity Studies

A battery of in vitro tests was conducted to assess the mutagenic and clastogenic potential of rebaudioside A. These studies were performed in both bacterial and mammalian cell systems, with and without an external metabolic activation system (S9 mix) to mimic mammalian metabolism.



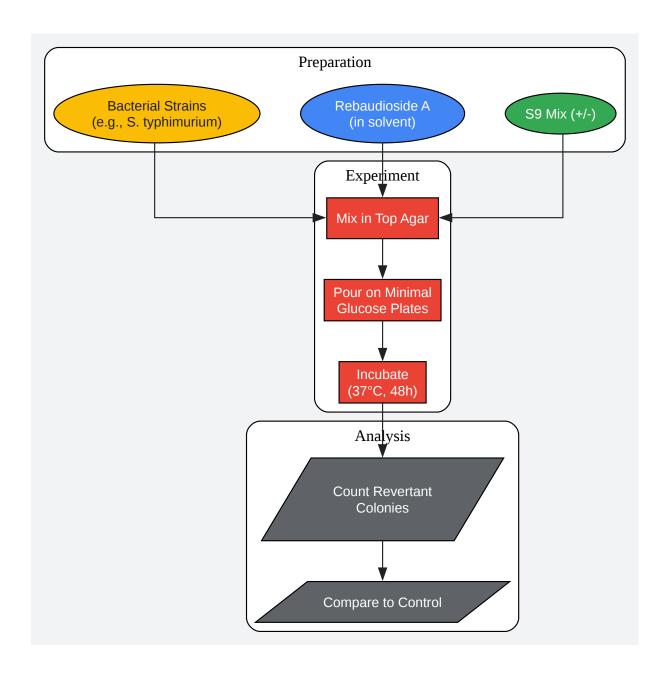
Bacterial Reverse Mutation Assay (Ames Test)

This assay evaluates the potential of a substance to induce gene mutations (point mutations and frameshift mutations) in several strains of Salmonella typhimurium and Escherichia coli.

Experimental Protocol: The plate incorporation method was used, following OECD Guideline 471.[1][9]

- Test Strains:Salmonella typhimurium strains (e.g., TA98, TA100, TA1535, TA1537) and Escherichia coli strain WP2 uvrA were used to detect different types of mutations.[9][10]
- Preparation: Overnight cultures of the bacterial strains were prepared.[10][11]
- Exposure: The test substance, rebaudioside A (dissolved in a suitable solvent like DMSO), was mixed with the bacterial culture in molten top agar.[8][10] For tests with metabolic activation, a liver homogenate fraction (S9 mix) from phenobarbital/β-naphthoflavone-induced rats was added to the mixture.[8][9]
- Plating and Incubation: The mixture was poured onto minimal glucose agar plates and incubated at 37°C for 48-72 hours.[11]
- Scoring: The number of revertant colonies (colonies that have mutated back to a prototrophic state and can now grow on the histidine-deficient media) was counted. A substance is considered mutagenic if it causes a dose-dependent and reproducible increase in the number of revertant colonies.





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Caption: Workflow for the Bacterial Reverse Mutation (Ames) Test.

In Vitro Mammalian Chromosomal Aberration Test



This test is designed to identify agents that cause structural chromosome damage (clastogenicity) in cultured mammalian cells.

Experimental Protocol: The assay was conducted according to OECD Guideline 473.[12]

- Test System: Chinese Hamster V79 cells or Chinese Hamster Ovary (CHO) cells were commonly used.[1][12]
- Exposure: Cell cultures were treated with various concentrations of rebaudioside A for a short duration (e.g., 3-4 hours) in the presence and absence of S9 metabolic activation, and for a longer duration (e.g., ~21 hours) without S9.[12]
- Harvesting: A spindle inhibitor (e.g., colcemid) was added to arrest cells in the metaphase stage of mitosis.
- Slide Preparation: Cells were harvested, treated with a hypotonic solution, fixed, and dropped onto microscope slides.
- Scoring: Chromosomes were stained, and at least 100-200 well-spread metaphases per concentration were analyzed microscopically for structural aberrations, such as chromatid and chromosome breaks, gaps, and exchanges.

In Vitro Mouse Lymphoma Assay (MLA)

The MLA detects gene mutations and clastogenic events at the thymidine kinase (TK) locus in L5178Y mouse lymphoma cells.

Experimental Protocol: The assay followed established guidelines, such as OECD 490.

- Test System: L5178Y TK+/- mouse lymphoma cells were used.[1]
- Exposure: Cells were exposed to rebaudioside A across a range of concentrations, with and without S9 metabolic activation, for a defined period (e.g., 4 hours).
- Expression Period: After treatment, cells were cultured for a period (e.g., 2 days) to allow for the expression of any induced mutations.



- Selection: Cells were then plated in a selective medium containing trifluorothymidine (TFT).
 Normal cells with a functional TK gene (TK+/-) incorporate TFT, leading to cell death. Mutant cells (TK-/-) cannot process TFT and survive to form colonies.
- Scoring: Both large and small colonies were counted to distinguish between gene mutations and clastogenic events, respectively. A significant, dose-related increase in mutant frequency indicates a positive result.

Summary of In Vitro Genotoxicity Data for Rebaudioside

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Assay	Test System	Concentration Range	Metabolic Activation (S9)	Result
Bacterial Reverse Mutation (Ames Test)	S. typhimurium & E. coli	Up to 5000 μ g/plate	With and Without	Non- mutagenic[1][9]
Chromosomal Aberration Test	Chinese Hamster V79 Cells	Up to 5000 μg/mL	With and Without	Non- clastogenic[1]
Mouse Lymphoma Assay (MLA)	L5178Y TK+/- Cells	Up to 5000 μg/mL	With and Without	Non- mutagenic[1]

In Vivo Genotoxicity Studies

To assess genotoxicity in a whole-animal system, which accounts for absorption, distribution, metabolism, and excretion, in vivo studies were performed.

In Vivo Mammalian Erythrocyte Micronucleus Test

This test detects damage to chromosomes or the mitotic spindle by measuring the frequency of micronuclei in developing erythrocytes in bone marrow.

Experimental Protocol: The study was conducted in accordance with OECD Guideline 474.

Test System: Mice were used as the animal model.[1]

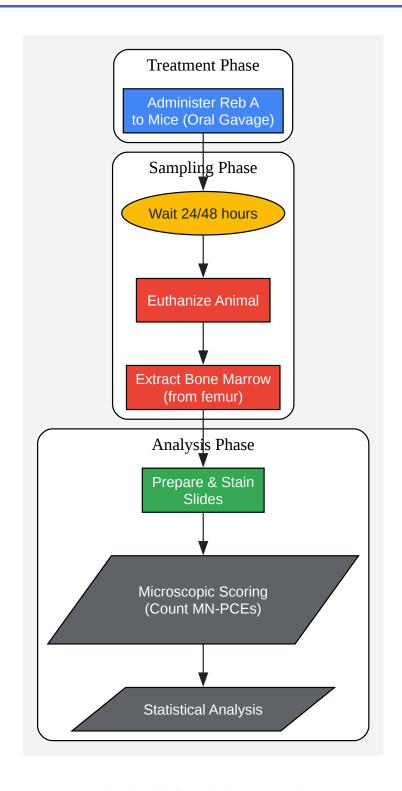






- Dosing: Rebaudioside A was administered to the animals, typically via oral gavage, at multiple dose levels. A positive control substance known to induce micronuclei was also used.
- Sample Collection: At appropriate time intervals after dosing (e.g., 24 and 48 hours), animals were euthanized, and bone marrow was extracted from the femur.
- Slide Preparation: Bone marrow cells were flushed, smeared onto microscope slides, and stained (e.g., with Giemsa).
- Scoring: The frequency of micronucleated polychromatic erythrocytes (MN-PCEs) was
 determined by scoring at least 2000 PCEs per animal. The ratio of polychromatic to
 normochromatic erythrocytes (PCE/NCE ratio) was also calculated as a measure of
 cytotoxicity to the bone marrow. A significant, dose-related increase in MN-PCEs indicates a
 positive result.





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Caption: Workflow for the In Vivo Mammalian Micronucleus Test.

Unscheduled DNA Synthesis (UDS) Test



The UDS assay measures DNA repair synthesis in response to DNA damage induced by a test substance. It is typically conducted in rat liver cells (hepatocytes).

Experimental Protocol: The assay was performed following OECD Guideline 486.

- Test System: Rats were used as the animal model.[1]
- Dosing: Animals were treated with rebaudioside A via oral gavage.
- Hepatocyte Isolation: At selected time points after treatment (e.g., 2-4 and 12-16 hours), the liver was perfused, and hepatocytes were isolated.
- Cell Culture: The isolated hepatocytes were cultured in the presence of tritiated thymidine ([³H]-TdR). If the test substance caused DNA damage, the cells would incorporate [³H]-TdR as they repair the DNA (unscheduled synthesis), which is distinct from the S-phase synthesis associated with cell division.
- Autoradiography: After incubation, cells were fixed on slides, coated with a nuclear track emulsion, and stored in the dark.
- Scoring: The slides were developed, and the silver grains over the nucleus (resulting from
 the radioactive decay of tritium) were counted. The net grain count (nuclear grains minus
 cytoplasmic grains) is the measure of UDS. A significant increase in the net grain count
 indicates a positive result.

Summary of In Vivo Genotoxicity Data for Rebaudioside

Assay	Test System	Dose Range	Result
Bone Marrow Micronucleus Test	Mouse	Up to 750 mg/kg bw	Non-genotoxic[1]
Unscheduled DNA Synthesis (UDS) Test	Rat	2000 mg/kg bw	Non-genotoxic[1]

Conclusion



The comprehensive genotoxicity assessment of high-purity rebaudioside A powder, conducted according to internationally accepted OECD guidelines, demonstrates a consistent lack of mutagenic or clastogenic activity.[1] Rebaudioside A was negative in a full battery of tests, including the Ames test for gene mutation, in vitro chromosomal aberration and mouse lymphoma assays for chromosomal damage and mutation, and in vivo micronucleus and UDS tests for genotoxicity in whole animals.[1] These studies, which tested concentrations up to 5000 µg/mL in vitro and doses up to 2000 mg/kg body weight in vivo, provide robust evidence that rebaudioside A does not pose a genotoxic risk.[1] This weight of evidence is a critical component supporting its safe use as a sweetener in food and beverages.[6][13]

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